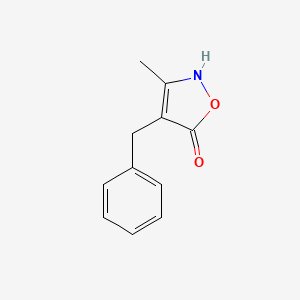
4-Benzyl-3-methylisoxazol-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-3-methylisoxazol-5(2H)-one is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by a benzyl group attached to the fourth position and a methyl group at the third position of the isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-3-methylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzyl bromide with 3-methylisoxazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Benzyl-3-methylisoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Benzyl-3-methylisoxazol-5(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound has potential as a bioactive molecule, with studies investigating its effects on various biological systems. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-3-methylisoxazol-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
3-Methylisoxazole: Lacks the benzyl group at the fourth position, resulting in different chemical and biological properties.
4-Benzylisoxazole: Similar structure but without the methyl group at the third position.
5-Methylisoxazole: The methyl group is at the fifth position instead of the third, leading to different reactivity and applications.
Uniqueness: 4-Benzyl-3-methylisoxazol-5(2H)-one is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of substituents allows for a broader range of applications and makes it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
87927-86-4 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
4-benzyl-3-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H11NO2/c1-8-10(11(13)14-12-8)7-9-5-3-2-4-6-9/h2-6,12H,7H2,1H3 |
Clave InChI |
NHJPSSRHCQBKKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)ON1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylaminomethylamino)pyrimidin-2-one](/img/structure/B12897769.png)
![1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(dihexylamino)ethanol](/img/structure/B12897772.png)

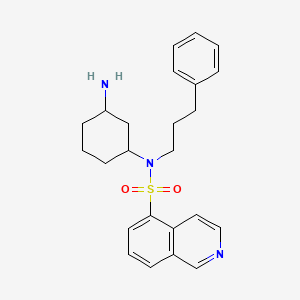
![Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12897780.png)
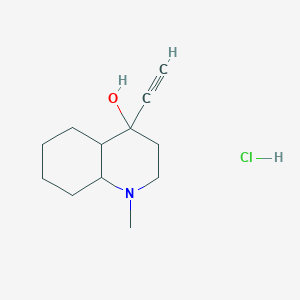
![4-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12897811.png)

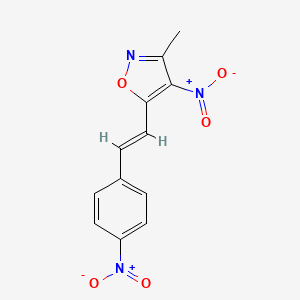

![N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12897835.png)
![2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole](/img/structure/B12897847.png)
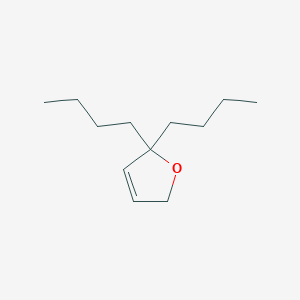
![[(7-Bromo-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B12897853.png)
